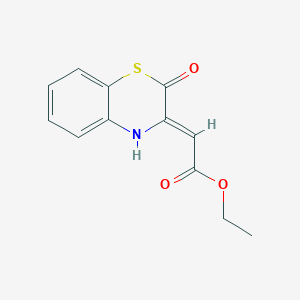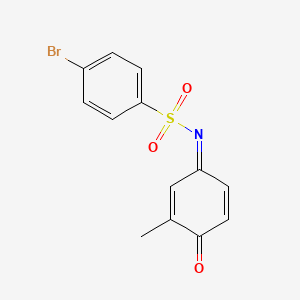![molecular formula C14H10N2O5 B5917178 2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime]](/img/structure/B5917178.png)
2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime], also known as NBQX, is a competitive antagonist of AMPA receptors. It is a synthetic compound that has been widely used in scientific research for its ability to selectively block the activity of AMPA receptors.
Mecanismo De Acción
2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime] acts as a competitive antagonist of AMPA receptors by binding to the receptor site and preventing the binding of glutamate. Glutamate is a neurotransmitter that is involved in the excitatory signaling in the brain. By blocking the activity of AMPA receptors, 2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime] can reduce the excitatory signaling in the brain.
Biochemical and Physiological Effects:
2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime] has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the excitatory synaptic transmission in the hippocampus, which is involved in learning and memory. 2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime] has also been shown to have neuroprotective effects in various models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime] has several advantages for lab experiments. It is a selective antagonist of AMPA receptors, which allows for the specific study of these receptors without affecting other glutamate receptors. 2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime] is also a potent antagonist, which allows for the effective blocking of AMPA receptor activity. However, 2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime] has some limitations for lab experiments. It has a relatively short half-life, which requires frequent dosing in in vitro experiments. 2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime] also has low solubility in water, which can limit its use in some experimental settings.
Direcciones Futuras
There are several future directions for the research of 2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime]. One area of research is the development of more potent and selective AMPA receptor antagonists. Another area of research is the study of the role of AMPA receptors in various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Additionally, the use of 2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime] in combination with other drugs or therapies could provide new treatment options for these disorders.
Métodos De Síntesis
2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime] can be synthesized using a multi-step process starting from 2-methylbenzoquinone. The first step involves the reaction of 2-methylbenzoquinone with hydroxylamine to form the corresponding oxime. This oxime is then reacted with 3-nitrobenzoyl chloride to form 2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime].
Aplicaciones Científicas De Investigación
2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime] has been widely used in scientific research for its ability to selectively block the activity of AMPA receptors. AMPA receptors are a type of ionotropic glutamate receptor that are involved in synaptic plasticity, learning, and memory. By blocking the activity of AMPA receptors, 2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime] can be used to study the role of these receptors in various physiological and pathological conditions.
Propiedades
IUPAC Name |
[(Z)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c1-9-7-11(5-6-13(9)17)15-21-14(18)10-3-2-4-12(8-10)16(19)20/h2-8H,1H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXGGAFHLIJKDW-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NOC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C=CC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=N\OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])/C=CC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-{[butyl(ethyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5917112.png)
![8-{[benzyl(methyl)amino]methyl}-3-(4-biphenylyloxy)-7-hydroxy-4H-chromen-4-one](/img/structure/B5917121.png)
![methyl {4-oxo-3-phenyl-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-ylidene}acetate](/img/structure/B5917125.png)
![8-{[cyclohexyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B5917129.png)




![2-methylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime]](/img/structure/B5917182.png)
![2-methylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime]](/img/structure/B5917188.png)

![2-isopropyl-5-methylbenzo-1,4-quinone 1-[O-(3-chlorobenzoyl)oxime]](/img/structure/B5917208.png)